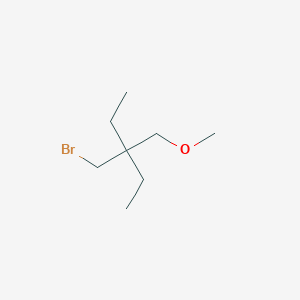
2-(Bromomethyl)-2-ethyl-1-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-ethyl-1-methoxybutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a butane backbone, which also contains an ethyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-ethyl-1-methoxybutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-ethyl-1-methoxybutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. The use of photochemical reactors can enhance the efficiency of the bromination process by providing consistent light exposure to initiate the radical reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-ethyl-1-methoxybutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
2-(Bromomethyl)-2-ethyl-1-methoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-ethyl-1-methoxybutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biological molecules and in synthetic organic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a butane backbone.
Ethyl 2-(bromomethyl)acrylate: Contains an acrylate group, making it more reactive in polymerization reactions.
Bromomethane: A simpler compound with a single bromomethyl group, used primarily as a fumigant.
Uniqueness
2-(Bromomethyl)-2-ethyl-1-methoxybutane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. The presence of the methoxy group can influence the compound’s reactivity and solubility, making it distinct from other bromomethyl compounds.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(methoxymethyl)pentane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(5-2,6-9)7-10-3/h4-7H2,1-3H3 |
InChI Key |
DYZPZTACNPFOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


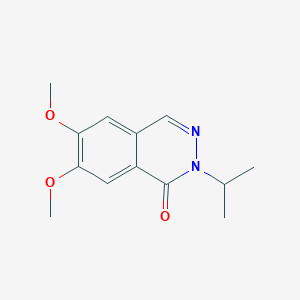
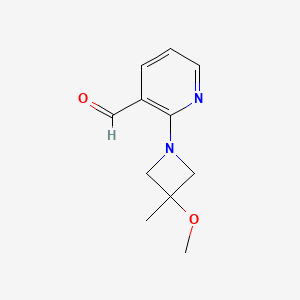
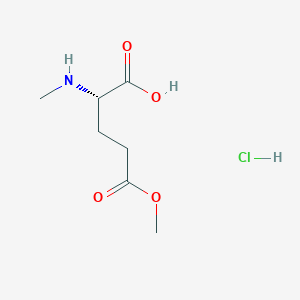
![2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile](/img/structure/B15252399.png)
![[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B15252405.png)
![2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15252411.png)

![4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15252428.png)
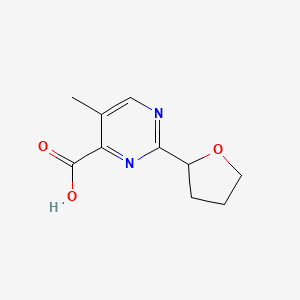

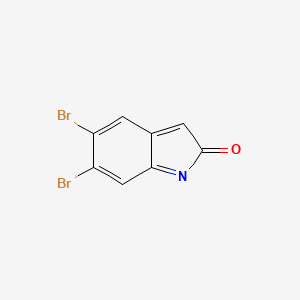
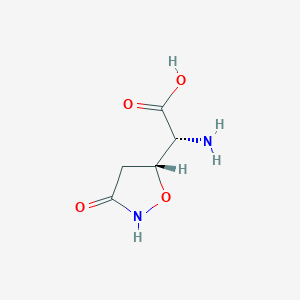
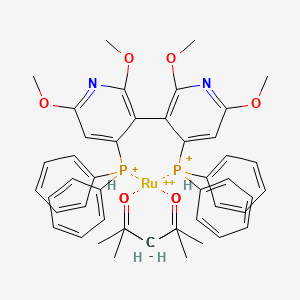
![4-[Ethyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B15252472.png)
